Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Overview
Description
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is an organic compound with the molecular formula C9H7NO4 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form the benzoxazole ring, followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated benzoxazole.
Scientific Research Applications
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying enzyme interactions due to its heterocyclic structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate exerts its effects is not fully understood. its structure suggests it could interact with biological targets such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which may facilitate binding to proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: This compound has a similar structure but with the carboxylate group at a different position on the benzoxazole ring.
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: This derivative includes a sulfonyl chloride group, which can impart different reactivity and applications.
Uniqueness
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group can affect how the compound interacts with other molecules, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)10-9(12)14-7/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYHXPCXRBKEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496180 | |
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65422-70-0 | |
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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